molecular formula C20H17FN4O2 B11230515 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230515
M. Wt: 364.4 g/mol
InChI Key: ZNCMGVQOIOMEFL-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical compound designed for pharmaceutical and biological research. This specialty chemical belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring system, allowing it to function as a potent bioisostere for purines in medicinal chemistry applications, particularly in the development of kinase-targeted therapies . Researchers can exploit this compound's potential in oncology research, as closely related TP derivatives have demonstrated significant anti-tumor activities in vitro against various human cancer cell lines . The molecular structure, featuring a 3,4-dimethoxyphenyl moiety at the 7-position and a 4-fluorobenzyl group at the 2-position, is optimized for interaction with biological targets. The 4-fluorobenzyl substitution follows established structure-activity relationship (SAR) principles that have shown enhanced biological activity in previous TP-based drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17FN4O2/c1-26-17-8-5-14(12-18(17)27-2)16-9-10-22-20-23-19(24-25(16)20)11-13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3

InChI Key

ZNCMGVQOIOMEFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with a suitable precursor to form the pyrimidine ring. This step often requires the use of strong acids or bases and elevated temperatures.

    Introduction of Substituents: The final step involves the introduction of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups. This can be accomplished through nucleophilic substitution reactions, where the triazolopyrimidine core is reacted with the corresponding halides or other suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the design of polymers, coatings, or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 7-(3,4-dimethoxyphenyl), 2-(4-fluorobenzyl) Enhanced metabolic stability due to fluorinated benzyl group; dimethoxy group improves solubility Potential anticancer agent (tubulin inhibition)
7-(3',4',5'-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine 7-(3',4',5'-trimethoxyphenyl) Increased methoxy groups enhance tubulin binding affinity Microtubule destabilization (IC₅₀ = 0.8–1.2 μM)
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) 7-(2-fluorophenyl) Fluorine at ortho position reduces steric hindrance Herbicidal activity (83% inhibition at 100 ppm)
2-(3,4-Dimethoxyphenyl)-N-(5-phenyl-triazolo[1,5-a]pyrimidin-7-yl)acetamide (50) 2-(3,4-dimethoxyphenyl) acetamide Acetamide linker increases flexibility Antitubercular (MIC = 6.25 μg/mL)
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine 7-(4-methoxyphenyl), 5-(p-tolyl) Hydrophobic tolyl group enhances membrane penetration Not reported (structural analogue)

Physicochemical Properties

  • Molecular Weight : The target compound (364.38 g/mol) is heavier than simpler analogues (e.g., 318.37 g/mol for the 4-methoxyphenyl derivative in ), which may affect bioavailability .
  • pKa : Predicted pKa values for related compounds range from 6.8–7.2 , suggesting moderate solubility at physiological pH .

Biological Activity

7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core structure, which is known for various pharmacological activities. The presence of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups contributes to its unique biological profile.

Antitumor Activity

Recent studies have evaluated the antitumor activity of various triazolo-pyrimidine derivatives, including our compound of interest.

  • Case Study : A study published in Molecules assessed the antiproliferative effects of several triazolo[1,5-a]pyrimidines against cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. The compound exhibited significant cytotoxicity with an IC50 value of approximately 19.73 μM against MCF-7 cells, indicating promising antitumor potential compared to standard treatments like Cisplatin .
CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-23117.83
This compoundMCF-719.73

Antimicrobial Activity

The antimicrobial properties of triazolo-pyrimidines have also been investigated extensively.

  • Research Findings : A study focusing on hydrazinyl pyrido[2,3-d]pyrimidin-4-ones indicated that compounds with similar structural motifs showed moderate antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy significantly enhanced their antimicrobial efficacy .
Compound TypeBacterial StrainActivity LevelReference
Triazolo-pyrimidine derivativesStaphylococcus aureusModerate
Triazolo-pyrimidine derivativesEscherichia coliModerate

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The triazole ring may play a critical role in binding to target enzymes or receptors involved in these pathways.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step reactions starting with cyclization of 3,5-diamino-1,2,4-triazole with substituted aryl precursors. Key parameters include:

  • Solvent choice : Dimethylformamide (DMF) or ethanol/water mixtures are critical for solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and selectivity .
  • Catalysts : Acidic or basic conditions may be required for cyclization; Grignard reagents can introduce substituents .
  • Protective groups : Methoxy and fluorobenzyl groups may require protection during synthesis to prevent side reactions .

Q. Example Protocol :

Cyclize 3,5-diamino-1,2,4-triazole with 3,4-dimethoxyphenylacetyl chloride in DMF at 90°C for 12 hours.

Perform nucleophilic substitution with 4-fluorobenzyl bromide under reflux in ethanol.

Purify via column chromatography (yield: 60–75%) .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. Aromatic protons in the 6.5–8.5 ppm range are diagnostic .
  • IR spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretching) and 1250–1300 cm1^{-1} (C-O-C for methoxy groups) validate structural features .
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate purity .
  • X-ray crystallography : Resolves ambiguities in isomer formation (e.g., triazolo-pyrimidine ring conformation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR studies focus on substituent effects:

  • Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability.
  • Fluorobenzyl group : Increases binding affinity to viral proteases via halogen bonding .
  • Triazole-pyrimidine core : Critical for π-π stacking with enzyme active sites .

Q. Table 1: Substituent Effects on Bioactivity

SubstituentPositionBioactivity ImpactReference
3,4-DimethoxyphenylC7↑ Antiviral potency (IC50_{50} < 1 µM)
4-FluorobenzylC2↑ Selectivity for kinase inhibition
Methyl (comparator)C5Moderate antimicrobial activity

Design Strategy : Replace methoxy groups with trifluoromethyl to enhance metabolic stability while retaining potency .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurities. Solutions include:

  • Standardized assays : Use cell-based (e.g., plaque reduction) and enzymatic (e.g., fluorescence polarization) assays in triplicate .
  • Purity validation : HPLC (>95% purity) and LC-MS ensure activity correlates with the target compound .
  • Control experiments : Compare with structurally validated analogs to isolate substituent effects .

Example Conflict : Variability in antiviral IC50_{50} values (1–10 µM) may stem from differences in viral strains or assay conditions .

Q. How does molecular docking inform the design of derivatives targeting specific proteins?

Molecular docking predicts binding modes and guides rational design:

  • Target selection : Docking against viral neuraminidase (PDB: 3TI6) identifies key interactions (e.g., hydrogen bonds with Arg152) .
  • Substituent optimization : Fluorine atoms at C2 improve van der Waals interactions with hydrophobic pockets .
  • Dynamic simulations : MD simulations (100 ns) assess binding stability and guide lead optimization .

Figure 1 : Docking pose of the compound in neuraminidase active site (hydrogen bonds highlighted in green) .

Q. What methodologies address low yields in large-scale synthesis?

Scale-up challenges include side reactions and purification losses. Solutions:

  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
  • Microwave-assisted synthesis : Enhances cyclization efficiency (yield ↑ 20%) under controlled conditions .
  • Green solvents : Ethanol/water mixtures reduce toxicity and simplify waste management .

Case Study : Replacing DMF with PEG-400 increased yield from 60% to 78% in gram-scale synthesis .

Q. How can degradation pathways be analyzed to improve compound stability?

Stability studies under accelerated conditions (40°C, 75% RH) identify degradation products:

  • LC-MS analysis : Detects oxidation of methoxy groups to quinones or hydrolysis of the triazole ring .
  • Kinetic studies : Pseudo-first-order kinetics model degradation rates (t1/2_{1/2} = 30 days at pH 7.4) .
  • Formulation strategies : Encapsulation in cyclodextrins or liposomes enhances shelf life .

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